2-Pirazinilguanidina

Descripción general

Descripción

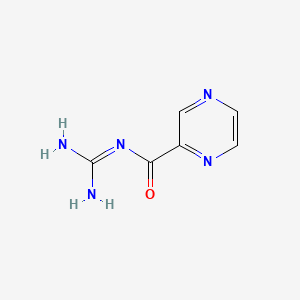

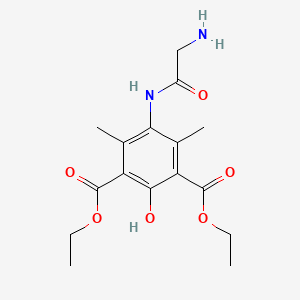

La piracinilguanidina es un compuesto de molécula pequeña con la fórmula molecular C6H7N5O. Fue desarrollado inicialmente por la Facultad de Medicina de la Universidad Estatal de Pensilvania y se ha investigado por sus posibles aplicaciones terapéuticas en endocrinología y enfermedades metabólicas . Este compuesto ha mostrado ser prometedor como agente antihiperglucémico e hipolipemiante .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de la piracinilguanidina implica su interacción con varios objetivos moleculares y vías. Se ha demostrado que inhibe el sistema renina-angiotensina, que desempeña un papel crucial en la regulación de la presión arterial y el equilibrio de líquidos . Además, la piracinilguanidina inhibe el intercambiador Na+/H+ -1 (NHE1), que participa en la regulación del pH intracelular y el volumen celular . Esta inhibición conduce a la interrupción de la homeostasis celular e induce la muerte celular en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

2-Pyrazinoylguanidine plays a significant role in biochemical reactions, particularly in the context of renal function. It interacts with various enzymes and proteins, including those involved in the renin-angiotensin system (RAS) and the Wnt/β-catenin signaling pathway. These interactions are crucial for its inhibitory effects on renal fibrosis and podocyte injury . Additionally, 2-Pyrazinoylguanidine has been shown to inhibit the phosphorylation of Smad3, a key protein in the TGF-β/Smad signaling pathway, thereby reducing collagen I expression and fibrogenesis .

Cellular Effects

2-Pyrazinoylguanidine exerts several effects on different cell types and cellular processes. In renal cells, it has been demonstrated to reduce the expression of collagen I and inhibit the activation of the renin-angiotensin system, which is essential for preventing renal fibrosis . Furthermore, 2-Pyrazinoylguanidine influences cell signaling pathways, such as the Wnt/β-catenin and TGF-β/Smad pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential therapeutic benefits in treating chronic kidney disease and other metabolic disorders.

Molecular Mechanism

The molecular mechanism of 2-Pyrazinoylguanidine involves several key interactions at the molecular level. It binds to specific proteins and enzymes, inhibiting their activity and altering downstream signaling pathways. For instance, 2-Pyrazinoylguanidine inhibits the phosphorylation of Smad3 by blocking its interaction with SARA and TGFβI, thereby preventing the activation of the TGF-β/Smad pathway . This inhibition leads to reduced collagen I expression and decreased fibrogenesis. Additionally, 2-Pyrazinoylguanidine affects the Wnt/β-catenin signaling pathway, further contributing to its antifibrotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Pyrazinoylguanidine have been studied over extended periods. For example, in a study involving streptozotocin-induced diabetic rats, 2-Pyrazinoylguanidine treatment for 24 weeks resulted in reduced mortality and attenuation of diabetic nephropathy . The compound demonstrated stability and sustained efficacy over this period, with significant improvements in renal function and structure. These findings suggest that 2-Pyrazinoylguanidine has long-term benefits in managing chronic kidney disease and related conditions.

Dosage Effects in Animal Models

The effects of 2-Pyrazinoylguanidine vary with different dosages in animal models. In diabetic rats, higher doses of 2-Pyrazinoylguanidine were associated with greater reductions in plasma glucose, triglycerides, and cholesterol levels . At very high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization. These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-Pyrazinoylguanidine is involved in several metabolic pathways, particularly those related to renal function and metabolic diseases. It interacts with enzymes and cofactors involved in the renin-angiotensin system and the Wnt/β-catenin signaling pathway . These interactions influence metabolic flux and metabolite levels, contributing to its therapeutic effects. Additionally, 2-Pyrazinoylguanidine has been shown to affect the excretion of urea and other metabolites, further highlighting its role in metabolic regulation .

Transport and Distribution

Within cells and tissues, 2-Pyrazinoylguanidine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . In the renal tubules, 2-Pyrazinoylguanidine has been shown to inhibit the active transport of urea, affecting its excretion and reabsorption . These transport and distribution mechanisms are crucial for its therapeutic effects and overall efficacy.

Subcellular Localization

The subcellular localization of 2-Pyrazinoylguanidine plays a significant role in its activity and function. It is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 2-Pyrazinoylguanidine may localize to the renal tubules, where it exerts its effects on urea transport and renal function . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Métodos De Preparación

La síntesis de piracinilguanidina implica la reacción de piracincarboxamida con guanidina. La reacción típicamente ocurre bajo condiciones suaves, con el uso de solventes como etanol o metanol. El proceso implica calentar los reactivos para facilitar la formación del producto deseado . Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluyendo el uso de catalizadores y condiciones controladas de temperatura y presión .

Análisis De Reacciones Químicas

La piracinilguanidina se somete a varias reacciones químicas, incluyendo:

Oxidación: La piracinilguanidina puede oxidarse para formar derivados del ácido piracínico.

Reducción: La reducción de la piracinilguanidina puede producir 3-aminopiracinilguanidina.

Sustitución: La piracinilguanidina puede sufrir reacciones de sustitución nucleófila, donde el grupo guanidina puede ser reemplazado por otros nucleófilos.

Los principales productos formados a partir de estas reacciones incluyen ácido piracínico, 3-aminopiracinilguanidina y varios derivados sustituidos .

Comparación Con Compuestos Similares

La piracinilguanidina es estructuralmente similar a otros derivados de la guanidina, como la amilorida, la 5-(N-etil-N-isopropil)-amilorida (EIPA), la 5-(N,N-dimetil)-amilorida (DMA) y la 5-(N,N-hexametileno)-amilorida (HMA) . Estos compuestos también inhiben el intercambiador Na+/H+ -1 (NHE1) y se han estudiado por sus propiedades anticancerígenas . La piracinilguanidina exhibe propiedades únicas, como su capacidad para inhibir el sistema renina-angiotensina y sus posibles efectos antihiperglucémicos e hipolipemiantes .

Compuestos Similares

- Amilorida

- 5-(N-etil-N-isopropil)-amilorida (EIPA)

- 5-(N,N-dimetil)-amilorida (DMA)

- 5-(N,N-hexametileno)-amilorida (HMA)

- Derivados de la benzoilguanidina como la eniporida y la cariporida

Propiedades

IUPAC Name |

N-(diaminomethylidene)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-6(8)11-5(12)4-3-9-1-2-10-4/h1-3H,(H4,7,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBSDCKJFDZMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209151 | |

| Record name | 2-Pyrazinoylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60398-24-5 | |

| Record name | 2-Pyrazinoylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrazinoylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAZINOYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G15V730JCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there structural analogs of 2-pyrazinoylguanidine that show different effects on urea transport?

A2: While the provided research doesn't directly compare 2-pyrazinoylguanidine to its structural analogs, it does highlight the impact of structural variations on biological activity. Specifically, the study on toad skin observed that phloretin, unlike 2-pyrazinoylguanidine, did not affect urea transport. [] This difference in activity, despite potential structural similarities, emphasizes the importance of specific molecular features in dictating interactions with biological targets involved in urea transport. Further investigations into a broader range of 2-pyrazinoylguanidine analogs could reveal valuable structure-activity relationships and potentially identify compounds with enhanced selectivity or potency for modulating urea transport.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-methoxyiminocyclopentyl]hept-5-enoic acid](/img/structure/B1201137.png)

![N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenoxyacetamide](/img/structure/B1201149.png)

![4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide](/img/structure/B1201153.png)